

CAS number for (S)-3-Boc-2-thiazolidinecarboxylic acid

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Compound of Interest

Compound Name: (S)-3-Boc-2-thiazolidinecarboxylic acid

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An In-Depth Technical Guide to **(S)-3-Boc-2-Thiazolidinecarboxylic Acid**: A Constrained Proline Analog for Advanced Peptide Chemistry

Authored by a Senior Application Scientist

This guide provides an in-depth exploration of **(S)-3-Boc-2-thiazolidinecarboxylic acid**, a specialized heterocyclic amino acid analog. It is intended for researchers, chemists, and drug development professionals who utilize peptide synthesis and peptidomimetics to probe biological systems and develop novel therapeutics. We will delve into its fundamental properties, synthesis, and critical applications, with a focus on the causal reasoning behind its use as a strategic tool in chemical biology and medicinal chemistry.

Introduction: Unveiling a Conformationally Restricted Building Block

(S)-3-Boc-2-thiazolidinecarboxylic acid, identified by CAS Number 891192-95-3, is a synthetic amino acid derivative that plays a crucial role in the design of structurally defined peptides and peptidomimetics. It is the N-Boc-protected form of (S)-thiazolidine-2-carboxylic acid, a compound also known as beta-thiaproline.

At its core, this molecule is a proline analog where the beta-methylene group ($C\beta$) of the pyrrolidine ring is replaced by a sulfur atom. This substitution, combined with the cyclic

structure, imposes significant conformational constraints on the peptide backbone when it is incorporated into a peptide sequence. The tert-butyloxycarbonyl (Boc) group provides a stable, acid-labile protecting group for the ring nitrogen, making the compound fully compatible with standard peptide synthesis methodologies, particularly Boc-based solid-phase peptide synthesis (SPPS).

The scientific value of this compound lies in its ability to act as a "structural probe." Proline residues are known to be unique "structure-breakers" in alpha-helices and beta-sheets, often inducing turns and kinks in a peptide chain. By replacing a natural proline with **(S)-3-Boc-2-thiazolidinecarboxylic acid**, researchers can modulate these structural features, thereby altering a peptide's conformation, stability, and ultimately, its biological activity. Studies on the unprotected analog, beta-thiaproline, have shown that it can be recognized by the protein synthesis machinery but acts as an inhibitor by impairing the elongation of the polypeptide chain once incorporated.^[1] This highlights its potent ability to interact with and perturb biological systems.

Physicochemical and Structural Data

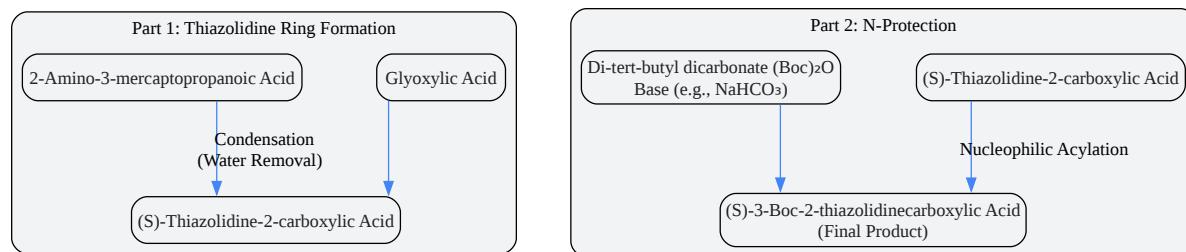
The fundamental properties of **(S)-3-Boc-2-thiazolidinecarboxylic acid** are summarized below. This data is essential for its handling, reaction setup, and analytical characterization.

Property	Value	Source(s)
CAS Number	891192-95-3	[2]
Molecular Formula	C ₉ H ₁₅ NO ₄ S	[2]
Molecular Weight	233.28 g/mol	[2]
Appearance	White to off-white solid	Alfa Aesar
Melting Point	90-93 °C	LookChem
Synonyms	(2S)-3-[(tert-butoxy)carbonyl]-1,3-thiazolidine-2-carboxylic acid, N-Boc-(S)-beta-thiaproline	LookChem

Synthesis and Mechanistic Rationale

The synthesis of thiazolidine carboxylic acids typically involves the condensation of an amino-thiol compound with a carbonyl source. While the widely known synthesis of the 4-carboxy isomer uses L-cysteine and formaldehyde[3], the synthesis of the 2-carboxy isomer requires a different strategic approach. A plausible and chemically sound pathway involves the cyclocondensation of 2-amino-3-mercaptopropanoic acid with glyoxylic acid, followed by N-protection.

Diagram of Synthesis Workflow



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Caption: Synthesis workflow for **(S)-3-Boc-2-thiazolidinecarboxylic acid**.

Detailed Synthesis Protocol (Representative)

This protocol is a representative method based on established chemical principles for thiazolidine formation and Boc protection.[4][5]

Part 1: Synthesis of (S)-Thiazolidine-2-carboxylic Acid

- Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-amino-3-mercaptopropanoic acid (1.0 eq) in an aqueous solvent system (e.g., water/methanol).

- Reagent Addition: Cool the solution in an ice bath (0-5 °C). Add a solution of glyoxylic acid (1.05 eq) dropwise over 30 minutes. The slight excess of the aldehyde drives the reaction to completion.
- Reaction Progression: Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. The reaction progress is monitored by Thin Layer Chromatography (TLC) until the starting amino-thiol is consumed.
 - Causality Note: The reaction proceeds via the formation of a Schiff base (imine) between the amino group and the aldehyde, followed by a rapid intramolecular cyclization as the nucleophilic thiol attacks the imine carbon. This ring-closing is thermodynamically favorable.
- Isolation: Concentrate the reaction mixture under reduced pressure to remove the solvent. The resulting crude product may be purified by recrystallization from a suitable solvent system like ethanol/water to yield the pure thiazolidine core.

Part 2: N-Boc Protection

- Dissolution: Suspend the synthesized (S)-Thiazolidine-2-carboxylic Acid (1.0 eq) in a mixture of dioxane and water.
- Base Addition: Add sodium bicarbonate (NaHCO_3 , ~2.5 eq) to the suspension to act as a base, which will deprotonate the secondary amine, activating it for acylation.
- Acylation: Add a solution of di-tert-butyl dicarbonate ($(\text{Boc})_2\text{O}$, 1.1 eq) in dioxane dropwise to the stirring suspension at room temperature.
 - Causality Note: The deprotonated nitrogen of the thiazolidine ring acts as a nucleophile, attacking one of the carbonyl carbons of the Boc anhydride. The tert-butyloxycarbonyl group is transferred, and the reaction releases CO_2 , tert-butanol, and the corresponding carbonate salt as byproducts.^[4]
- Work-up and Purification: After stirring for 18-24 hours, acidify the reaction mixture with a dilute acid (e.g., 1M HCl) to a pH of 2-3. Extract the product into an organic solvent such as ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate

(Na_2SO_4) , filter, and concentrate under vacuum. The final product can be purified by column chromatography on silica gel.

Applications in Research and Drug Development

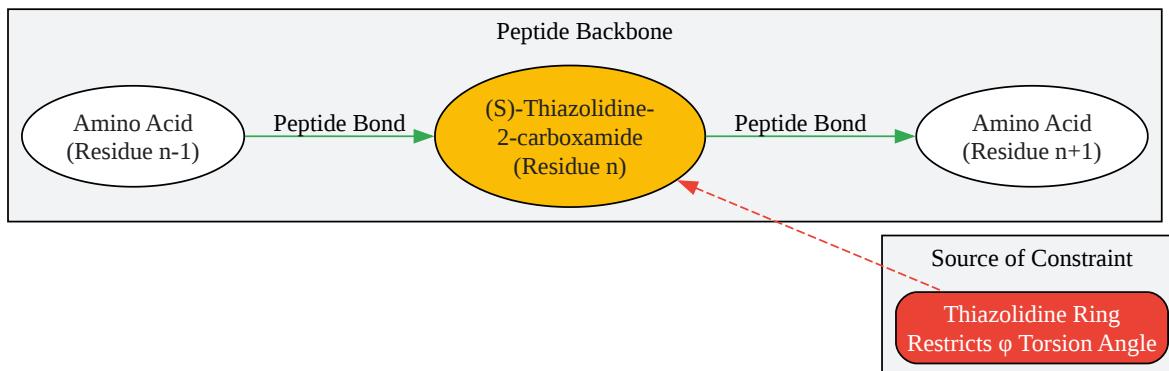
The primary application of **(S)-3-Boc-2-thiazolidinecarboxylic acid** is as a specialized building block in peptide science. Its utility stems from its function as a conformationally constrained proline analog.

Modulating Peptide Structure and Function

Proline's unique cyclic structure restricts the peptide backbone's phi (ϕ) torsion angle and influences the cis/trans isomerization of the preceding peptide bond.^{[6][7]} These properties are critical in defining the secondary and tertiary structures of proteins and peptides. By substituting proline with a thiazolidine-2-carboxylic acid residue, chemists can introduce subtle but significant changes:

- **Altered Ring Pucker:** The presence of a larger sulfur atom in place of carbon changes the geometry and preferred pucker of the five-membered ring compared to proline's pyrrolidine ring.^[8] This directly impacts the local backbone conformation.
- **Modified Cis/Trans Isomerism:** The electronic properties of the sulfur atom can influence the energy barrier of the cis/trans isomerization of the Xaa-Thz peptide bond, potentially favoring one isomer over the other compared to an Xaa-Pro bond.^{[6][8]}
- **Enhanced Stability:** The thiazolidine ring, like other non-canonical amino acids, can impart increased resistance to enzymatic degradation by proteases, a critical feature for developing peptide-based drugs with improved pharmacokinetic profiles.

Diagram: Incorporation into a Peptide Chain



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Caption: Incorporation of the thiazolidine moiety into a peptide backbone.

Experimental Protocol: Peptide Synthesis Application

The following is a generalized protocol for incorporating **(S)-3-Boc-2-thiazolidinecarboxylic acid** into a peptide sequence using standard Boc-SPPS chemistry.

- Resin Preparation: Start with a suitable resin (e.g., MBHA resin for a C-terminal amide). The first amino acid is coupled to the resin according to standard procedures.
- Deprotection: The N-terminal Boc group of the resin-bound amino acid is removed by treating the resin with a solution of trifluoroacetic acid (TFA) in dichloromethane (DCM) (e.g., 25-50% TFA/DCM, v/v) for 20-30 minutes.
- Washes and Neutralization: The resin is thoroughly washed with DCM and then neutralized with a solution of a hindered base, such as diisopropylethylamine (DIEA), in DCM (e.g., 5% DIEA/DCM, v/v) to free the terminal amine.
- Coupling of **(S)-3-Boc-2-thiazolidinecarboxylic Acid**: a. Pre-activate **(S)-3-Boc-2-thiazolidinecarboxylic acid** (2-4 eq) in a separate vessel by dissolving it in DCM or DMF with a coupling agent like HBTU (1.95 eq) and HOEt (2 eq), in the presence of DIEA (3 eq)

for 5-10 minutes. b. Add the activated amino acid solution to the neutralized peptide-resin. c. Allow the coupling reaction to proceed for 1-2 hours at room temperature. The completion of the reaction is confirmed with a qualitative test (e.g., Kaiser test).

- Chain Elongation: Repeat the deprotection, neutralization, and coupling cycles (Steps 2-4) for each subsequent amino acid in the desired sequence.
- Final Cleavage and Deprotection: Once the synthesis is complete, the peptide is cleaved from the resin, and all side-chain protecting groups are removed simultaneously using a strong acid cocktail, typically anhydrous Hydrogen Fluoride (HF) with scavengers like anisole.

Analytical Characterization

Confirming the identity and purity of **(S)-3-Boc-2-thiazolidinecarboxylic acid** is critical. The following techniques and expected results are standard.

Technique	Expected Data / Observations	Purpose
¹ H NMR	Signals corresponding to the Boc group (~1.4 ppm, singlet, 9H), diastereotopic protons of the thiazolidine ring (multiplets, ~3.0-4.8 ppm), and carboxylic acid proton (broad singlet, variable).	Confirms the presence of key functional groups and the overall molecular structure. ^[9]
¹³ C NMR	Resonances for the Boc carbonyl and quaternary carbon, carbons of the thiazolidine ring (one adjacent to S, one to N), and the carboxylic acid carbonyl.	Provides a carbon map of the molecule, confirming the carbon skeleton.
Mass Spectrometry (MS)	Observation of the molecular ion peak $[M+H]^+$ or $[M-H]^-$ corresponding to the calculated exact mass ($C_9H_{15}NO_4S$).	Confirms molecular weight and elemental composition.
FT-IR	Characteristic stretches for O-H (broad, carboxylic acid), C=O (Boc and carboxylic acid carbonyls), and C-N/C-S bonds.	Identifies the main functional groups present in the molecule.
Chiral HPLC	A single peak when analyzed on a suitable chiral stationary phase, confirming enantiomeric purity.	Verifies the (S)-stereochemistry.

Conclusion: A Strategic Asset in Peptide Design

(S)-3-Boc-2-thiazolidinecarboxylic acid is more than a mere building block; it is a strategic tool for the rational design of peptidomimetics. Its identity as a constrained proline analog

allows researchers to precisely manipulate peptide conformation, influencing biological activity and improving metabolic stability. By understanding its synthesis and the structural implications of its incorporation, scientists in drug discovery and chemical biology can harness its unique properties to develop next-generation peptide-based probes and therapeutics.

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